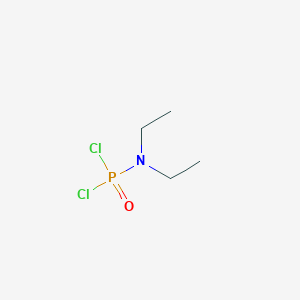
3,4'-Dinitrobenzophénone
Vue d'ensemble
Description
3,4’-Dinitrobenzophenone is an organic compound with the molecular formula C13H8N2O5. It is a derivative of benzophenone, where two nitro groups are substituted at the 3 and 4 positions of the benzene ring. This compound is known for its yellow-green crystalline appearance and has various applications in scientific research and industrial processes.
Applications De Recherche Scientifique
3,4’-Dinitrobenzophenone has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
Target of Action
It is known that dinitrobenzophenones are often used in proteomics research , suggesting that they may interact with proteins or enzymes in the body.
Mode of Action
Nitrobenzophenones are generally known to interact with their targets through a variety of mechanisms, including binding to active sites, altering protein conformation, or participating in redox reactions .
Pharmacokinetics
The compound’s molecular weight (27222 g/mol) and structure suggest that it may have good bioavailability .
Result of Action
Given its use in proteomics research , it may have significant effects on protein structure and function.
Analyse Biochimique
Biochemical Properties
It is known that dinitrobenzophenones can act as cathode materials in magnesium/zinc-based primary batteries
Cellular Effects
It is known that dinitrobenzophenones can influence cellular processes in the context of energy production, as seen in their use in batteries .
Molecular Mechanism
It is known that dinitrobenzophenones can undergo a 14-electron reduction, which is responsible for the electrochemical reaction causing the reduction of dinitrobenzophenones to their diamino derivatives .
Temporal Effects in Laboratory Settings
It is known that dinitrobenzophenones can exhibit stable performance in magnesium/zinc-based primary batteries .
Metabolic Pathways
It is known that dinitrobenzophenones can undergo a 14-electron reduction, suggesting that they may interact with enzymes capable of carrying out this reduction .
Transport and Distribution
It is known that dinitrobenzophenones can be used as cathode materials in batteries, suggesting that they may be capable of being transported and distributed within a system .
Subcellular Localization
Given its potential role in energy production, it may be localized to areas of the cell involved in energy metabolism .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3,4’-Dinitrobenzophenone can be synthesized through the nitration of benzophenone. . The reaction is typically carried out under controlled temperature conditions to ensure the selective formation of the desired dinitro compound.
Industrial Production Methods: In industrial settings, the production of 3,4’-dinitrobenzophenone follows similar nitration procedures but on a larger scale. The process involves the careful handling of nitrating agents and the use of specialized equipment to maintain reaction conditions and ensure safety. The resulting product is then purified through recrystallization or other suitable methods to obtain high-purity 3,4’-dinitrobenzophenone.
Analyse Des Réactions Chimiques
Types of Reactions: 3,4’-Dinitrobenzophenone undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as tin and hydrochloric acid.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Reduction: Tin and hydrochloric acid are commonly used for the reduction of nitro groups to amino groups.
Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Reduction: The reduction of 3,4’-dinitrobenzophenone yields 3,4’-diaminobenzophenone.
Substitution: Depending on the nucleophile used, various substituted benzophenone derivatives can be formed.
Comparaison Avec Des Composés Similaires
3,3’-Dinitrobenzophenone: Similar in structure but with nitro groups at the 3 positions on both benzene rings.
4,4’-Dichloro-3,3’-dinitrobenzophenone: Contains additional chlorine substituents.
4,4’-Diaminobenzophenone: The amino derivative of benzophenone.
Uniqueness: 3,4’-Dinitrobenzophenone is unique due to the specific positioning of its nitro groups, which influences its chemical reactivity and the types of reactions it can undergo. This distinct structure makes it valuable for specific applications in research and industry.
Propriétés
IUPAC Name |
(3-nitrophenyl)-(4-nitrophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O5/c16-13(9-4-6-11(7-5-9)14(17)18)10-2-1-3-12(8-10)15(19)20/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGCOKXUTZGBGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00509043 | |
| Record name | (3-Nitrophenyl)(4-nitrophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00509043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1469-74-5 | |
| Record name | (3-Nitrophenyl)(4-nitrophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00509043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4'-Dinitrobenzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is particularly noteworthy about the formation of 3,4'-dinitrobenzophenone in the nitration of benzhydrol and diphenylacetic acid?
A1: The formation of 3,4'-dinitrobenzophenone as a product in both the nitration of benzhydrol and diphenylacetic acid is unexpected. The abstract highlights that in the case of diphenylacetic acid, the 3,4'-dinitro derivative was the only product isolated []. This suggests that the reaction mechanism might favor substitution at the 3 and 4' positions under the employed reaction conditions. Further investigation into the mechanism and factors influencing regioselectivity would be interesting.
Q2: What spectroscopic data was used to identify 3,4'-dinitrobenzophenone in the study?
A2: The abstract mentions that the identification of 3,4'-dinitrobenzophenone was initially suggested by its infrared spectrum []. While the specific details of the spectrum aren't provided, the presence or absence of characteristic peaks for nitro groups and the carbonyl group in benzophenone would have been crucial in this identification. Further confirmation was achieved by elemental analysis and comparison with an authentic sample through a mixed melting point determination.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[2,2'-Biquinoline]-4,4'-dicarboxylic acid](/img/structure/B74643.png)

![[(Z)-but-1-enyl]benzene](/img/structure/B74645.png)






